2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid
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Overview
Description
2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating conditions . The product formation depends on the structure of the starting reagents and the reaction conditions, such as temperature and solvent used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation and survival . The compound may also interact with microbial cell membranes, leading to their disruption and subsequent antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A partially hydrogenated imidazo[2,1-b]thiazole derivative known for its anthelmintic properties.
Ritonavir: A thiazole-containing compound used as an antiretroviral drug.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
What sets 2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid apart is its broad range of biological activities and its potential as a versatile building block in synthetic chemistry. Its unique structure allows for various functionalizations, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
321579-49-1 |
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Molecular Formula |
C7H6N2O4S |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
2-(6-hydroxy-3-oxoimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid |
InChI |
InChI=1S/C7H6N2O4S/c10-4-2-9-6(13)3(1-5(11)12)14-7(9)8-4/h2-3,10H,1H2,(H,11,12) |
InChI Key |
TWEYXEBLUKVSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C(=O)C(S2)CC(=O)O)O |
Origin of Product |
United States |
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